

o-Aminoazotoluene safety data sheet and handling precautions

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Compound of Interest

Compound Name: o-Aminoazotoluene

Cat. No.: B045844

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An In-depth Technical Guide to the Safety and Handling of **o-Aminoazotoluene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Aminoazotoluene (CAS No. 97-56-3) is an azo compound primarily used in the manufacturing of dyes and pigments.[1] Due to its classification as a potential human carcinogen, a thorough understanding of its safety profile and proper handling procedures is crucial for personnel in research and development settings. This guide provides a comprehensive overview of the safety data, handling precautions, and toxicological information for **o-Aminoazotoluene**, with a focus on experimental data and methodologies relevant to a scientific audience.

Hazard Identification and Classification

o-Aminoazotoluene is classified as a substance that may cause cancer and may provoke an allergic skin reaction.[2] It is harmful if ingested, inhaled, or absorbed through the skin and can cause irritation.[3] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.[2][3]

GHS Classification:

Hazard Class	Hazard Category	Hazard Statement
Carcinogenicity	1B	H350: May cause cancer
Skin Sensitization	1	H317: May cause an allergic skin reaction

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **o-Aminoazotoluene**.

Property	Value	Reference
Appearance	Reddish-brown to golden crystals or orangish-red powder	[1]
Odor	Odorless	[1]
CAS Number	97-56-3	
Molecular Formula	C ₁₄ H ₁₅ N ₃	
Molecular Weight	225.29 g/mol	
Melting Point	101-102 °C	
Boiling Point	Sublimes above 150 °C (302 °F)	[2]
Solubility	Practically insoluble in water. Soluble in alcohol, ether, chloroform, acetone, oils, and fats.	[1]
Vapor Pressure	7.5 x 10 ⁻⁷ mm Hg at 25 °C (extrapolated)	[2]

Toxicological Data

o-Aminoazotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.^{[1][4]}

Acute Toxicity

Test	Species	Route	Value
LD50	Dog	Oral	300 mg/kg

Carcinogenicity

Studies in various animal models have demonstrated the carcinogenic potential of **o-Aminoazotoluene**.

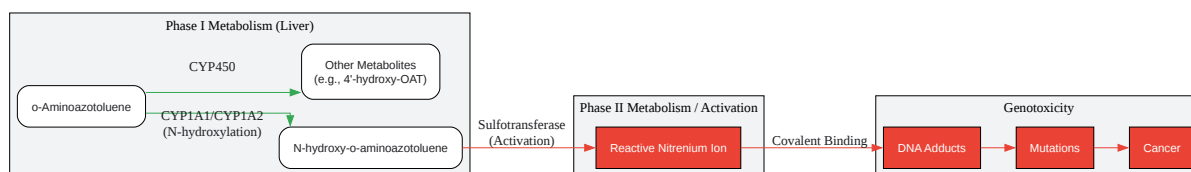
Species	Route of Administration	Target Organ(s)	Tumor Type
Mouse	Dietary	Liver, Lung	Hepatocellular adenoma/carcinoma, Hemangioendothelioma
Dermal	Liver	Liver tumors	
Subcutaneous/Intramuscular	Liver, Lung, Injection site	Hepatocellular tumors, Lung tumors, Fibrosarcoma	
Intraperitoneal	Liver	Hepatocellular tumors	
Rat	Dietary	Liver	Adenoma, Hepatocellular carcinoma, Cholangioma
Subcutaneous/Intramuscular	Liver	Hepatocellular tumors	
Hamster	Dietary	Liver, Urinary bladder, Gallbladder, Mammary gland	
Dog	Dietary	Liver, Gallbladder, Urinary bladder	

Mutagenicity

o-Aminoazotoluene has been shown to be mutagenic in the Ames test in the presence of a metabolic activation system (S9 fraction).[5] It has also tested positive in in vivo gene mutation assays using transgenic mice.[5]

Mechanism of Toxicity: Metabolic Activation

The carcinogenicity of **o-Aminoazotoluene** is linked to its metabolic activation, primarily in the liver. This process involves cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, which catalyze the N-hydroxylation of the amino group to form the reactive metabolite, N-hydroxy-**o-aminoazotoluene**. This intermediate can then be further activated, for example by sulfotransferases, to form a highly reactive nitrenium ion that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.



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Caption: Metabolic activation pathway of **o-Aminoazotoluene** leading to genotoxicity.

Experimental Protocols

Carcinogenicity Study in Rodents (General Protocol)

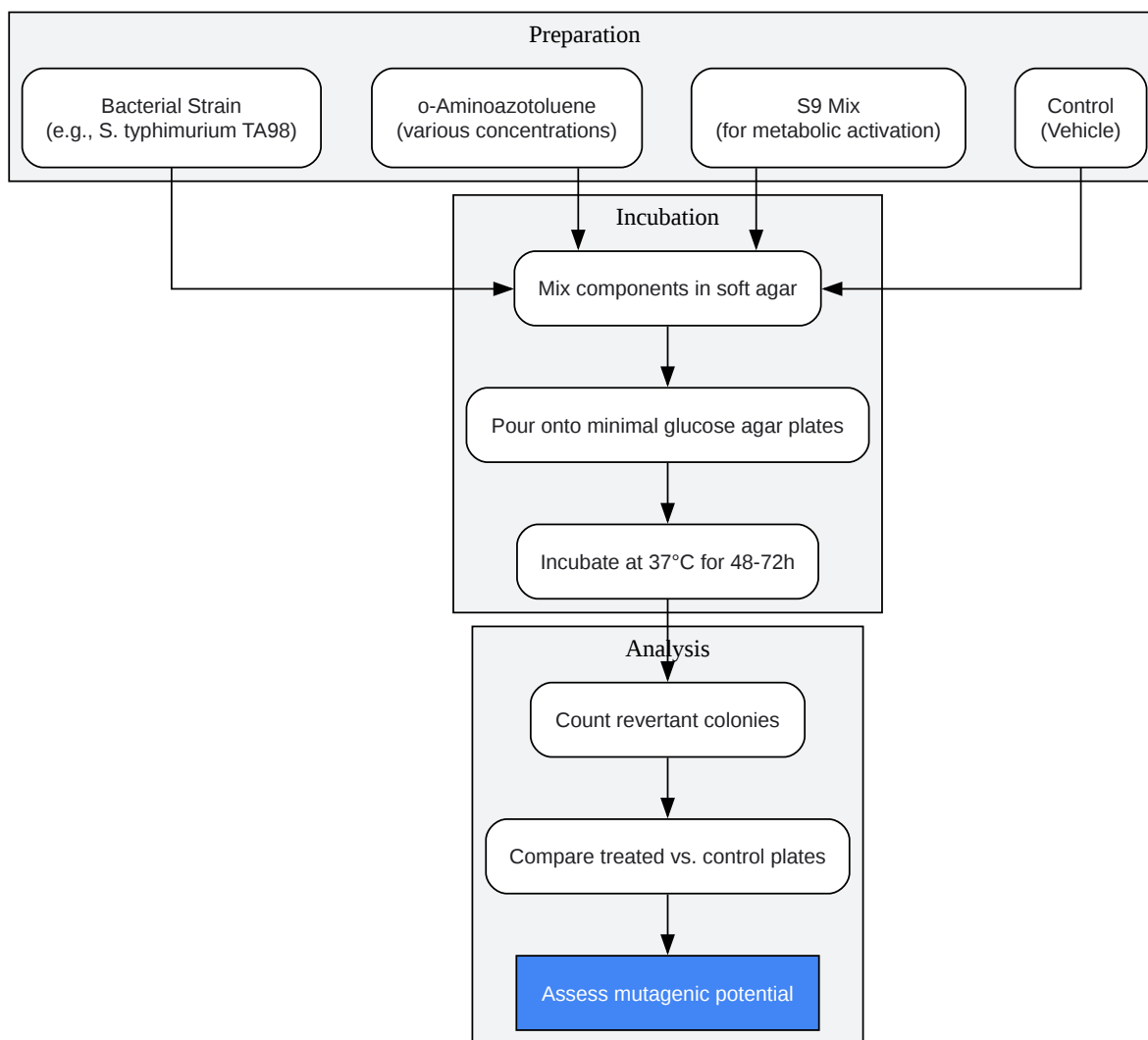
- **Test System:** Male and female mice or rats (specific strain, e.g., C57BL/6 mice or Wistar rats).
- **Administration:** Typically dietary administration. **o-Aminoazotoluene** is mixed into the standard rodent chow at various concentrations.

- **Dose Selection:** A preliminary subchronic toxicity study (e.g., 90 days) is usually conducted to determine the maximum tolerated dose (MTD) and other dose levels for the long-term study. Doses should be selected to elicit some evidence of toxicity without significantly altering the animals' lifespan from causes other than tumors.
- **Duration:** Long-term, typically 18-24 months for mice and 24 months for rats.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically. Organs of interest (e.g., liver, lungs, bladder) and any gross lesions are examined microscopically by a veterinary pathologist.
- **Data Analysis:** Tumor incidence and multiplicity are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.

Ames Test (Bacterial Reverse Mutation Assay)

- **Test System:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of *Escherichia coli*.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254).
- **Procedure:**
 - The tester strain, the test compound at various concentrations, and the S9 mix (or buffer for the non-activation condition) are combined in soft agar.
 - The mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.
- **Endpoint:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

- **Positive Result:** A dose-related increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase, indicates a mutagenic effect.



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Caption: General workflow for the Ames test.

Transgenic Rodent Gene Mutation Assay (e.g., Muta™ Mouse)

- Test System: Transgenic mice (e.g., Muta™ Mouse) carrying multiple copies of a reporter gene (e.g., lacZ) in their genome.
- Administration: **o-Aminoazotoluene** is administered to the animals, typically by oral gavage or in the diet, for a specific period (e.g., 28 days).
- Tissue Collection: After a manifestation period for mutations to accumulate, animals are euthanized, and various tissues (e.g., liver, colon, bladder) are collected.
- DNA Extraction and Analysis:
 - High molecular weight DNA is extracted from the tissues.
 - The reporter gene is "rescued" from the mouse genomic DNA, often using in vitro packaging to create bacteriophage particles.
 - The phages are used to infect E. coli, and mutations in the reporter gene are detected using a colorimetric assay (e.g., blue/white screening for lacZ).
- Endpoint: The mutant frequency (the ratio of mutant reporter genes to the total number of reporter genes analyzed) is calculated.
- Positive Result: A statistically significant, dose-dependent increase in the mutant frequency in the treated groups compared to the control group indicates in vivo mutagenicity.

Handling and Safety Precautions

Given the carcinogenic nature of **o-Aminoazotoluene**, strict safety protocols must be followed.

Engineering Controls

- Work with **o-Aminoazotoluene** should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.
- Use a high-efficiency particulate air (HEPA) filter for any local exhaust ventilation.

Personal Protective Equipment (PPE)

- **Gloves:** Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the compound.
- **Lab Coat:** A dedicated lab coat or disposable gown should be worn and should not be taken outside the laboratory.
- **Eye Protection:** Safety glasses with side shields or chemical goggles are mandatory.
- **Respiratory Protection:** If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter should be used.

Safe Handling Practices

- Avoid contact with skin, eyes, and clothing.
- Avoid the formation of dust and aerosols.
- Use a "wetting" method (e.g., with a small amount of a suitable solvent) when handling the powder to prevent it from becoming airborne.
- All work surfaces should be decontaminated after use.
- Wash hands thoroughly after handling.
- No eating, drinking, or smoking in the laboratory.

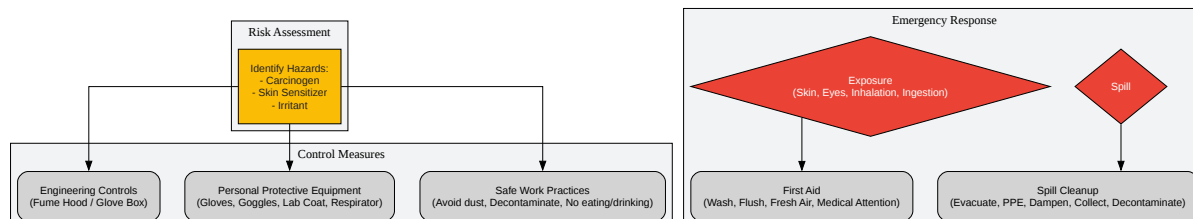
Storage and Disposal

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct sunlight. The storage area should be clearly marked as containing a carcinogen.

- Disposal: Dispose of waste **o-Aminoazotoluene** and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Incineration is often the preferred method of disposal for carcinogenic waste.

Emergency Procedures

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
- Spills: Evacuate the area. Wear appropriate PPE. For small spills of the solid, carefully dampen the material with a suitable solvent (e.g., acetone) to prevent dust formation and transfer it to a sealed container for disposal. Clean the spill area thoroughly with a detergent solution.



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Caption: Logical relationship of handling precautions for **o-Aminoazotoluene**.

Conclusion

o-Aminoazotoluene is a hazardous chemical with proven carcinogenic and mutagenic properties in experimental systems. Its safe use in a research or drug development setting is contingent upon a thorough understanding of its toxicological profile and the strict implementation of appropriate safety and handling procedures. This guide provides the necessary technical information to assist researchers and scientists in minimizing the risks associated with the handling and use of this compound.

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